4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde
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Overview
Description
4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde is a chemical compound known for its unique structure and reactivity. This compound is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is further connected to a cyclopentadiene ring with two aldehyde groups. Its distinct structure makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde typically involves the reaction of cyclopentanone with N,N-dimethylformamide dimethyl acetal (DMFDMA) under specific conditions. One common method includes the use of a base catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in a solvent-free environment. The reaction is carried out at elevated temperatures (160-195°C) for several hours to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The removal of by-products such as methanol during the reaction is crucial for obtaining high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as hydrazine, hydroxylamine, and phenylhydrazine.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and dyes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde involves its reactivity with various nucleophiles and electrophiles. The dimethylamino group enhances the nucleophilicity of the methylene bridge, facilitating reactions with electrophilic species. The aldehyde groups can participate in condensation reactions, forming various cyclic and acyclic products. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its functional groups .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis((dimethylamino)methylene)cyclopentanone: Similar structure but with ketone groups instead of aldehydes.
N-((Dimethylamino)methylene)benzothioamide: Contains a benzothioamide group instead of a cyclopentadiene ring.
4-(Dimethylamino)pyridine: Contains a pyridine ring instead of a cyclopentadiene ring
Uniqueness
4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde is unique due to its combination of a cyclopentadiene ring with dimethylamino and aldehyde functional groups. This unique structure imparts distinct reactivity and makes it a versatile intermediate in various chemical syntheses .
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-(dimethylaminomethylidene)cyclopenta-2,5-diene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C10H11NO2/c1-11(2)5-8-3-9(6-12)10(4-8)7-13/h3-7H,1-2H3 |
InChI Key |
RABUCQZUJUHGKS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1C=C(C(=C1)C=O)C=O |
Origin of Product |
United States |
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